三酸化二鉄(III) 六水和物

説明

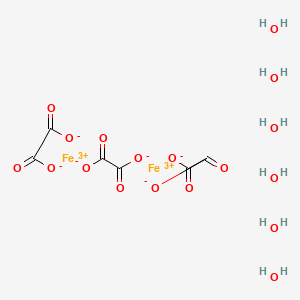

Iron(III) oxalate hexahydrate, also known as ferric oxalate hexahydrate, is an inorganic compound with the chemical formula Fe2(C2O4)3·6H2O. It is a coordination polymer that forms a pale yellow solid in its anhydrous form and a lime green solid when hydrated. This compound is known for its use in various scientific and industrial applications, particularly in the preparation of iron oxide nanoparticles and as a catalyst in chemical reactions .

科学的研究の応用

Photographic Applications

Kallitype and Platinotype Processes

Iron(III) oxalate hexahydrate is widely known for its use in alternative photographic processes, specifically in Kallitype and platinotype printing. In these processes, it serves as a light-sensitive material that forms a latent image upon exposure to ultraviolet light. The compound undergoes photochemical reactions that yield metallic silver or platinum, depending on the process used. This application highlights the compound's utility in producing high-quality photographic prints with rich tonal ranges .

Energy Storage and Battery Technology

Lithium-Iron Batteries

Recent studies have investigated the potential of iron(III) oxalate hexahydrate as a low-cost material for the positive electrode in lithium-ion batteries. The compound has demonstrated the ability to intercalate lithium ions effectively, achieving an average potential of 3.35 V with a sustainable capacity of approximately 98 mAh/g. This characteristic positions iron(III) oxalate hexahydrate as a promising candidate for next-generation energy storage solutions, particularly in terms of cost-effectiveness and environmental sustainability .

Organic Synthesis

Radical Hydrofunctionalization Reactions

In organic chemistry, iron(III) oxalate hexahydrate is utilized as a catalyst in various synthetic reactions. It has been shown to facilitate radical Markovnikov hydrofunctionalization reactions of alkenes when combined with sodium borohydride. This application underscores its significance in developing new synthetic pathways for complex organic molecules .

Environmental Remediation

Photocatalytic Degradation of Pollutants

Iron(III) oxalate hexahydrate has been explored for its photocatalytic properties in environmental applications. Studies have demonstrated its efficacy in degrading organic pollutants, such as rhodamine B, under light irradiation. The compound's ability to absorb light and generate reactive species allows for the breakdown of contaminants in wastewater, making it a valuable tool for environmental cleanup efforts .

Summary Table of Applications

Case Study 1: Photocatalytic Degradation

A recent study highlighted the use of iron(III) oxalate hexahydrate in degrading rhodamine B under UV light. The results indicated over 85% degradation within 90 minutes, showcasing its potential as an effective photocatalyst for wastewater treatment .

Case Study 2: Lithium-Ion Battery Research

Research into lithium-ion batteries utilizing iron(III) oxalate hexahydrate demonstrated its capacity to intercalate lithium ions efficiently, providing insights into its viability as an alternative electrode material that could reduce costs while maintaining performance .

作用機序

Target of Action

Iron(III) oxalate hexahydrate is primarily used as a catalyst for the reductive and oxidative degradation of various compounds . It interacts with these compounds, facilitating their breakdown under specific conditions such as UV and visible light irradiation .

Mode of Action

The mode of action of Iron(III) oxalate hexahydrate involves electron transfer from the oxalate to iron, which occurs on a sub-picosecond timescale . This process results in the creation of an iron(II) complex, which is surrounded by one oxidized and two spectator oxalate ligands .

Biochemical Pathways

The biochemical pathways affected by Iron(III) oxalate hexahydrate are primarily related to the iron redox cycle and the mineralization of dissolved organic matter (DOM) in sunlit waters and atmospheric aerosol particles . The compound’s photolysis reactions can initiate the oxidative degradation of organic acids , which are major pathways for the mineralization of DOM .

Pharmacokinetics

It’s known that iron can be administered intravenously in the form of polynuclear iron(iii)-hydroxide complexes with carbohydrate ligands or orally as iron(ii) (ferrous) salts or iron(iii) (ferric) complexes .

Result of Action

The result of the action of Iron(III) oxalate hexahydrate is the degradation of the target compounds . For example, it has been used for the reductive and oxidative degradation of iopamidol under UV and visible light irradiation . Additionally, it has been investigated as a possible cheap material for the positive electrode of lithium-iron batteries .

Action Environment

The action of Iron(III) oxalate hexahydrate is influenced by environmental factors such as light and water. It is used under UV and visible light irradiation for the degradation of compounds . Moreover, it is slightly soluble in water , and its solubility can influence its action, efficacy, and stability .

準備方法

Synthetic Routes and Reaction Conditions: Iron(III) oxalate hexahydrate can be synthesized through several methods. One common laboratory method involves the reaction of iron(III) hydroxide with oxalic acid: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction produces iron(III) oxalate, which can then be hydrated to form the hexahydrate .

Industrial Production Methods: In industrial settings, iron(III) oxalate hexahydrate is often produced by reacting iron(III) salts, such as iron(III) chloride, with oxalic acid under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .

化学反応の分析

Types of Reactions: Iron(III) oxalate hexahydrate undergoes various chemical reactions, including:

Oxidation-Reduction: It can be reduced to iron(II) oxalate under certain conditions.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used to reduce iron(III) oxalate to iron(II) oxalate.

Major Products:

Iron(II) Oxalate: Formed through reduction reactions.

Carbon Dioxide: Produced during the photolysis of iron(III) oxalate.

類似化合物との比較

Iron(III) oxalate hexahydrate can be compared with other iron oxalates and similar coordination compounds:

Iron(II) Oxalate (FeC2O4): Unlike iron(III) oxalate, iron(II) oxalate is less stable and more prone to oxidation.

Potassium Ferrioxalate (K3[Fe(C2O4)3]): This compound is similar in structure but contains potassium ions, making it more soluble in water.

Ammonium Iron(III) Oxalate (NH4[Fe(C2O4)3]): Similar to potassium ferrioxalate but with ammonium ions, used in different applications due to its solubility properties.

Iron(III) oxalate hexahydrate stands out due to its unique combination of stability, reactivity, and versatility in various scientific and industrial applications.

生物活性

Iron(III) oxalate hexahydrate, with the chemical formula , is a coordination compound that exhibits significant biological activity and potential applications in various fields, including environmental science, catalysis, and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 483.834 g/mol

- CAS Number : 166897-40-1

- Solubility : Soluble in water

- Structure : The compound consists of iron ions coordinated with oxalate ligands, forming a stable hexahydrate complex.

1. Photolytic Behavior

Iron(III) oxalate is known for its photolytic properties, which are crucial for understanding its biological interactions. Upon exposure to light, it undergoes photolysis, leading to the generation of reactive species such as ferrous oxalate and radical anions. This process is vital in environmental contexts for quantifying photon flux and understanding metal carboxylate complex behavior in natural systems .

- Key Reaction :

2. Redox Activity

The presence of oxalate allows iron(III) to be reduced to lower oxidation states (e.g., iron(II) and iron(I)). This redox activity is significant as it can facilitate electron transfer processes in biological systems, potentially influencing metabolic pathways and cellular responses .

1. Catalytic Properties

Iron(III) oxalate hexahydrate has been investigated for its catalytic capabilities in oxidative and reductive reactions under UV and visible light irradiation. It has shown effectiveness in degrading pharmaceutical compounds like iopamidol, indicating its potential use in wastewater treatment and environmental remediation .

2. Therapeutic Potential

Recent studies suggest that iron(III) oxalate complexes may have therapeutic implications due to their ability to modulate oxidative stress and participate in biochemical pathways related to iron metabolism. The reduction of iron species may play a role in cellular signaling and the regulation of reactive oxygen species (ROS), which are critical in various diseases .

Case Study 1: Photolysis Mechanism

A detailed investigation into the photolysis of ferric oxalate revealed that upon photoexcitation, intramolecular electron transfer occurs rapidly, generating reactive intermediates that can further react with other molecules, such as CO2. This study utilized mid-infrared transient absorption spectroscopy to elucidate the dynamics of these reactions .

Case Study 2: Redox Behavior

Research demonstrated that the addition of oxalic acid to iron-containing solutions leads to the formation of iron(I) complexes, highlighting the reducing power of oxalate ions. This behavior was confirmed through mass spectrometry and vibrational spectroscopy, indicating the potential for these complexes to participate in catalytic cycles or as reactive intermediates in biochemical reactions .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6H12Fe2O18 |

| CAS Number | 166897-40-1 |

| Molecular Weight | 483.834 g/mol |

| Solubility | Soluble in water |

| Photolytic Behavior | Generates reactive species |

| Redox Activity | Reduces Fe(III) to Fe(II/I) |

特性

IUPAC Name |

iron(3+);oxalate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIZVVTJVNNRX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Fe2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724679 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166897-40-1 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxalate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Iron(III) oxalate hexahydrate in synthesizing carbon nanotubes from activated carbon derived from brewer's spent grain?

A1: In the study by [] Hassan et al., Iron(III) oxalate hexahydrate acts as a precursor material for iron nanoparticles. These nanoparticles function as catalysts during the synthesis of multi-walled carbon nanotubes (MWCNTs) from activated carbon derived from brewer's spent grain. While the specific mechanism is not elaborated upon in the abstract, it is likely that the iron nanoparticles act as nucleation sites for the growth of carbon nanotubes through the decomposition of carbon-containing precursors at high temperatures. This process typically involves the reduction of Iron(III) to metallic iron and its subsequent catalytic activity.

Q2: Are there alternative iron precursors for synthesizing carbon nanotubes, and how does Iron(III) oxalate hexahydrate compare in terms of material compatibility?

A2: Yes, several other iron precursors can be used for synthesizing carbon nanotubes, such as iron nitrates, iron chlorides, and ferrocene. The choice of precursor can influence the morphology, diameter, and yield of the resulting nanotubes. While a direct comparison with other precursors is not provided in the research abstract [], the successful utilization of Iron(III) oxalate hexahydrate suggests its compatibility with the other components involved in the synthesis process, namely the activated carbon derived from brewer's spent grain and melamine. Further research comparing different precursors would be beneficial to determine the optimal choice for this specific application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。